![molecular formula C12H13NO6 B12626035 Methyl 4-nitro-3-[(oxolan-3-yl)oxy]benzoate CAS No. 917909-44-5](/img/structure/B12626035.png)
Methyl 4-nitro-3-[(oxolan-3-yl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-nitro-3-[(oxolan-3-yl)oxy]benzoate is a chemical compound with the molecular formula C12H13NO6 and a molecular weight of 267.235 g/mol . It is known for its unique structure, which includes a nitro group, a benzoate ester, and an oxolane ring. This compound is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-nitro-3-[(oxolan-3-yl)oxy]benzoate can be synthesized through a multi-step process. One common method involves the reaction of 3-hydroxy tetrahydrofuran with 3-fluoro-4-nitrobenzoic acid methyl ester . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction conditions include maintaining the temperature at around 0-5°C and stirring the mixture for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors with precise temperature and pressure control to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-nitro-3-[(oxolan-3-yl)oxy]benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or methanol, reflux conditions.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water, elevated temperature.
Major Products Formed
Reduction: 4-amino-3-[(oxolan-3-yl)oxy]benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-nitro-3-[(oxolan-3-yl)oxy]benzoic acid and methanol.
Applications De Recherche Scientifique
Methyl 4-nitro-3-[(oxolan-3-yl)oxy]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 4-nitro-3-[(oxolan-3-yl)oxy]benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Methyl 4-nitro-3-[(oxolan-3-yl)oxy]benzoate can be compared with other nitrobenzoate esters and oxolane-containing compounds. Similar compounds include:
Methyl 4-nitrobenzoate: Lacks the oxolane ring, making it less versatile in certain chemical reactions.
Ethyl 4-nitro-3-[(oxolan-3-yl)oxy]benzoate: Similar structure but with an ethyl ester instead of a methyl ester, which can affect its reactivity and solubility.
4-nitro-3-[(oxolan-3-yl)oxy]benzoic acid: The free acid form, which can be more reactive in certain conditions.
This compound is unique due to its combination of a nitro group, benzoate ester, and oxolane ring, providing a versatile platform for various chemical transformations and applications.
Propriétés
Numéro CAS |
917909-44-5 |
|---|---|
Formule moléculaire |
C12H13NO6 |
Poids moléculaire |
267.23 g/mol |
Nom IUPAC |
methyl 4-nitro-3-(oxolan-3-yloxy)benzoate |
InChI |
InChI=1S/C12H13NO6/c1-17-12(14)8-2-3-10(13(15)16)11(6-8)19-9-4-5-18-7-9/h2-3,6,9H,4-5,7H2,1H3 |
Clé InChI |
OVCQNJQSEVQBSK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC2CCOC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[[2-[[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-2-phenylacetate](/img/structure/B12625952.png)
![N-(4-ethoxyphenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-4,5-dihydro-1H-imidazol-5-yl}acetamide](/img/structure/B12625953.png)
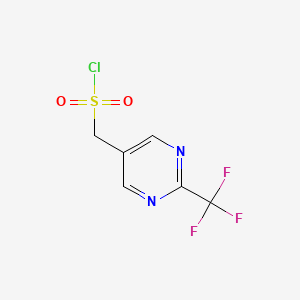
![Cyclopropanamine, 1-[3-(4-morpholinyl)phenyl]-](/img/structure/B12625970.png)
![4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidin-4-ol](/img/structure/B12625981.png)
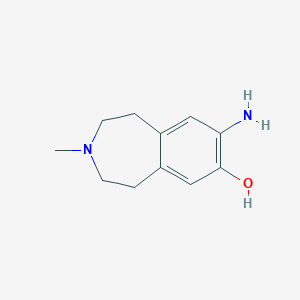
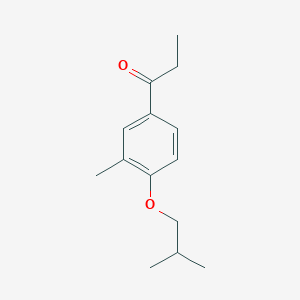

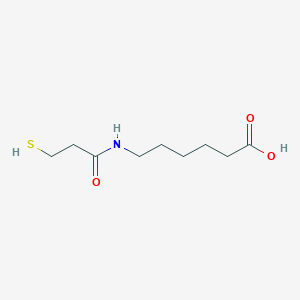
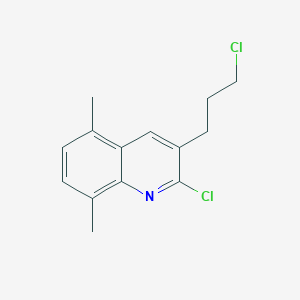


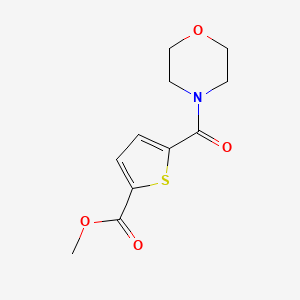
![6-(2,4-Dichlorophenyl)-3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12626042.png)
